![molecular formula C9H18N2 B2356169 ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine CAS No. 1478883-60-1](/img/structure/B2356169.png)
((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Overview
Description
((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine: is a bicyclic amine compound that belongs to the class of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their diverse biological activities and have been extensively studied for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the stereoselective formation of an acyclic starting material that contains all the required stereochemical information to allow the controlled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic hydrogenation, selective reduction, and other advanced organic synthesis techniques to achieve the desired stereochemistry and functional groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the bicyclic structure can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, suitable solvents, and temperature control.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with different functional groups attached to the nitrogen atom.
Scientific Research Applications
Chemistry
In the field of chemistry, ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine serves as a crucial building block for the synthesis of more complex molecules. Its unique structural features allow for the creation of various derivatives that can be utilized in advanced organic synthesis .
Key Applications:
- Synthetic Intermediates: Used in the preparation of tropane derivatives.
- Ligand Development: Acts as a ligand in coordination chemistry.
Biology
Biologically, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to naturally occurring neurotransmitters such as acetylcholine and dopamine . Research indicates that it may influence neurotransmission pathways, making it relevant in neuropharmacology.
Key Applications:
- Neurotransmitter Research: Investigated for its role in modulating neurotransmitter receptors.
- Behavioral Studies: Used to assess effects on cognitive and motor functions in animal models.
Medicine
In medical research, this compound has garnered attention for its potential therapeutic applications. It is being explored as a precursor for synthesizing drugs that target specific receptors in the brain, particularly for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Key Applications:
- Drug Development: Potential precursor for novel therapeutic agents.
- Targeted Therapies: Investigated for specificity towards certain receptor types.
Industrial Applications
The compound is also utilized in the industrial sector for the production of pharmaceuticals and fine chemicals . Its unique properties make it suitable for various applications in chemical manufacturing processes.
Key Applications:
- Pharmaceutical Manufacturing: Integral in synthesizing active pharmaceutical ingredients (APIs).
- Chemical Synthesis: Employed in large-scale production techniques to ensure high yield and purity.
Mechanism of Action
The mechanism of action of ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Tropane: Tropane is a structurally similar compound that also belongs to the class of tropane alkaloids. It shares the bicyclic structure with a nitrogen atom but differs in its specific functional groups.
Cocaine: Cocaine is another tropane alkaloid with a similar bicyclic structure. it has distinct pharmacological properties and is known for its stimulant effects on the central nervous system.
Atropine: Atropine is a tropane alkaloid with a similar core structure but different functional groups. It is used medically to treat various conditions, including bradycardia and as an antidote for certain types of poisoning.
Uniqueness: The uniqueness of ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to interact with specific neurotransmitter receptors makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine, a compound belonging to the bicyclic amine class, has garnered attention for its potential biological activities, particularly in pharmacology. This article seeks to explore the compound's biological activity, focusing on its interactions with various receptors and its implications for drug development.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₆N₂ |
Molecular Weight | 140.23 g/mol |
Melting Point | 124-125 °C |
Purity | 98.0% |
PKa | 11.03 (predicted) |
This compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors. These interactions suggest a role in modulating mood and anxiety, making it a candidate for developing atypical antipsychotic drugs .
Receptor Affinity
The compound's affinity for serotonin receptors can be summarized as follows:
Receptor Type | Affinity (Ki) |
---|---|
5-HT1A | High |
5-HT3 | Moderate to High |
These interactions indicate that the compound may influence serotonergic signaling pathways, which are crucial in various neuropsychiatric conditions.
In Vitro Studies
Research has demonstrated that this compound can inhibit the secretion of certain bacterial proteins, suggesting potential antibacterial properties. For instance, in a study assessing its impact on bacterial type III secretion systems (T3SS), high concentrations of the compound resulted in significant inhibition of protein secretion .
Case Study: Antipsychotic Development
In a notable case study, researchers explored the use of this compound as a scaffold for designing new antipsychotic medications. The compound's structural characteristics allow it to interact effectively with multiple neurotransmitter systems, which is advantageous in treating complex psychiatric disorders .
Safety and Toxicology
Preliminary safety assessments indicate that this compound exhibits low toxicity at therapeutic doses, although comprehensive toxicological studies are necessary to confirm these findings.
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3/t7?,8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGJYZMVRWAQA-CBLAIPOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478883-60-1 | |
Record name | 1-[(1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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